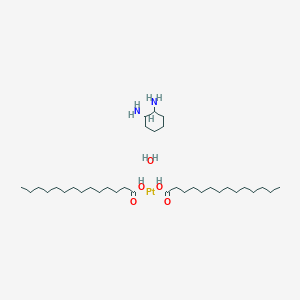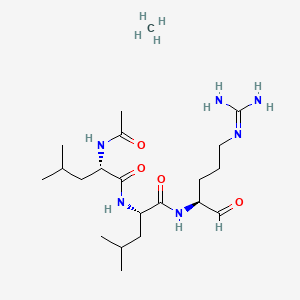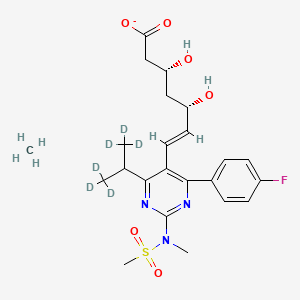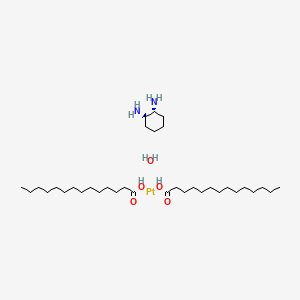
Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate is a complex compound that combines cyclohexane-1,2-diamine, platinum, and tetradecanoic acid in a hydrated form This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, catalysis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate typically involves the coordination of platinum with cyclohexane-1,2-diamine and tetradecanoic acid. One common method involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine in the presence of tetradecanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often leading to the formation of platinum(IV) complexes.
Reduction: Reduction reactions can convert platinum(IV) back to platinum(II).
Substitution: Ligand substitution reactions are common, where the tetradecanoic acid or cyclohexane-1,2-diamine can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Applications De Recherche Scientifique
Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate involves the interaction of the platinum center with biological molecules. In anticancer applications, the platinum complex binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The cyclohexane-1,2-diamine moiety enhances the selectivity and efficacy of the compound by facilitating its interaction with specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a simpler structure.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Carboplatin: A platinum complex with a different set of ligands, known for its reduced side effects compared to cisplatin.
Uniqueness
Cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate is unique due to the combination of cyclohexane-1,2-diamine and tetradecanoic acid ligands, which confer specific chemical and biological properties. The presence of the cyclohexane-1,2-diamine moiety enhances chiral recognition and catalytic activity, while the tetradecanoic acid provides additional stability and lipophilicity .
Propriétés
Formule moléculaire |
C34H72N2O5Pt |
|---|---|
Poids moléculaire |
784.0 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;platinum;tetradecanoic acid;hydrate |
InChI |
InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2; |
Clé InChI |
RQSAWSLANLAEDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800232.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)

![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B10800321.png)
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)
